molecular formula C17H16F3N3O5S B560037 BTZ043 CAS No. 1161233-85-7

BTZ043

Número de catálogo: B560037
Número CAS: 1161233-85-7
Peso molecular: 431.4 g/mol
Clave InChI: GTUIRORNXIOHQR-VIFPVBQESA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

BTZ-043 es un compuesto perteneciente a la clase de las benzotiazinonas, conocido por su potente actividad antituberculosa. Ha mostrado una promesa significativa en la inhibición del crecimiento de Mycobacterium tuberculosis, la bacteria responsable de la tuberculosis. El compuesto funciona al dirigirse a una enzima específica crucial para la síntesis de la pared celular bacteriana, lo que lo convierte en un candidato potencial para nuevos tratamientos contra la tuberculosis .

Mecanismo De Acción

BTZ-043 ejerce sus efectos inhibiendo la enzima decaprenil-fosforribosa-2'-epimerasa (DprE1), que es esencial para la síntesis de D-Arabinofuranosa, un componente de la pared celular bacteriana. Al bloquear esta enzima, BTZ-043 interrumpe la formación de la pared celular, lo que lleva a la muerte celular bacteriana. Este mecanismo es altamente selectivo para especies de micobacterias, lo que convierte a BTZ-043 en un potente agente antituberculoso .

Análisis Bioquímico

Biochemical Properties

BTZ043 inhibits mycobacterial cell wall formation by covalently binding an essential cysteine in the catalytic pocket of decaprenylphosphoryl-β- d -ribose oxidase (DprE1) . This interaction blocks the formation of decaprenylphosphoryl-β- d -arabinose, a precursor for the synthesis of arabinans .

Cellular Effects

This compound has demonstrated significant effects on various types of cells and cellular processes. In studies, this compound-treated guinea pigs had reduced and less necrotic granulomas than vehicle-treated controls . It also significantly reduced the bacterial burden at the site of infection and in the draining lymph node and spleen .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of DprE1, an enzyme critical for the synthesis of arabinans in the mycobacterial cell wall . By binding to a crucial cysteine in the catalytic pocket of DprE1, this compound prevents the formation of decaprenylphosphoryl-β- d -arabinose .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown to have long-term effects on cellular function. For instance, this compound-treated guinea pigs showed reduced and less necrotic granulomas over time compared to controls .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. In preclinical toxicology studies, this compound showed a low toxicologic potential and was well tolerated up to 170 mg/kg (NOAEL) in rats over 28 days .

Metabolic Pathways

The metabolic pathways of this compound involve its interaction with DprE1, an enzyme involved in the synthesis of arabinans in the mycobacterial cell wall .

Transport and Distribution

It has been shown that the active compound was present at high concentrations in Mycobacterium bovis BCG-induced granulomas .

Subcellular Localization

Given its mechanism of action, it is likely that this compound localizes to the site of DprE1 activity, which would be the mycobacterial cell wall .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

BTZ-043 se sintetiza a través de una serie de reacciones químicas que involucran la formación del núcleo de benzotiazinona. La ruta sintética típicamente involucra la nitración de un precursor de benzotiazina, seguida de varias modificaciones del grupo funcional para lograr la estructura deseada. Las condiciones de reacción a menudo incluyen el uso de ácidos y bases fuertes, temperaturas controladas y solventes específicos para garantizar la pureza y el rendimiento del producto final .

Métodos de producción industrial

La producción industrial de BTZ-043 implica escalar la síntesis de laboratorio a una escala más grande, asegurando que el proceso sea rentable y eficiente. Esto incluye la optimización de las condiciones de reacción, el uso de reactivos de alta pureza y la implementación de estrictas medidas de control de calidad para mantener la consistencia y la eficacia del compuesto .

Análisis De Reacciones Químicas

Tipos de reacciones

BTZ-043 se somete a varios tipos de reacciones químicas, que incluyen:

Reactivos y condiciones comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes fuertes como el permanganato de potasio para la oxidación, agentes reductores como el borohidruro de sodio para la reducción y varios nucleófilos para las reacciones de sustitución. Las condiciones típicamente implican temperaturas controladas, solventes específicos y, a veces, catalizadores para facilitar las reacciones .

Principales productos formados

Los principales productos formados a partir de estas reacciones incluyen varios derivados oxidados, reducidos y sustituidos de BTZ-043. Estos derivados pueden tener diferentes actividades y propiedades biológicas, lo que los hace útiles para futuras investigaciones y desarrollo .

Aplicaciones Científicas De Investigación

BTZ-043 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Comparación Con Compuestos Similares

Compuestos similares

Singularidad de BTZ-043

BTZ-043 destaca por su alta potencia y selectividad para las especies de micobacterias. Ha mostrado una actividad superior en modelos preclínicos en comparación con otros medicamentos antituberculosos y ha demostrado efectos sinérgicos cuando se utiliza en combinación con medicamentos como la rifampicina y la bedaquilina. Su mecanismo de acción único y su bajo perfil de toxicidad lo convierten en un candidato prometedor para su posterior desarrollo .

Actividad Biológica

BTZ043, a member of the benzothiazinone class, is a promising compound in the fight against tuberculosis (TB). It functions primarily as an inhibitor of the enzyme DprE1, which is crucial for mycobacterial cell wall synthesis. This article provides a detailed examination of its biological activity, including pharmacokinetics, efficacy in various models, and potential for combination therapies.

This compound exerts its antibacterial effects by covalently binding to an essential cysteine residue in DprE1. This action disrupts the biosynthesis of arabinan, a vital component of the mycobacterial cell wall, leading to increased susceptibility of Mycobacterium tuberculosis to other antibiotics and ultimately resulting in bacterial death .

Key Findings on Mechanism

  • Synergistic Effects : this compound has demonstrated synergistic activity when combined with other TB drugs such as TMC207. In vitro studies showed that sub-minimum inhibitory concentrations (sub-MICs) of this compound enhance the efficacy of TMC207 by weakening the bacterial cell wall, facilitating better drug penetration .
  • Resistance Mechanisms : Studies involving mutants resistant to this compound have confirmed that the inhibition of DprE1 is essential for its antibacterial activity, eliminating the possibility of off-target effects contributing to observed synergies .

Pharmacokinetics

Research indicates that this compound achieves high concentrations within granulomas—areas where TB bacteria reside—compared to plasma levels. For instance, concentrations measured in animal models showed M0 at 6,743 ng/g and M1 at 8,768 ng/g within these infected tissues . This suggests effective localization and potential for enhanced therapeutic outcomes.

Table 1: Pharmacokinetic Data of this compound

ParameterValue
M0 Concentration6,743 ng/g
M1 Concentration8,768 ng/g
Target EnzymeDprE1

Efficacy in Animal Models

In vivo studies using guinea pigs have demonstrated that this compound significantly reduces mycobacterial loads. After treatment, CFU counts in granulomas were reduced by two log scales compared to untreated controls. Additionally, histological analyses revealed smaller granulomas and reduced necrosis in treated animals .

Table 2: Efficacy Results in Animal Models

TreatmentGranuloma Size ReductionCFU Count Reduction
This compoundSignificantTwo log scales
Isoniazid (INH)SignificantTwo log scales
ControlNoneNone

Case Studies and Research Findings

Several studies have explored the potential of this compound both as a standalone treatment and in combination with other TB therapies:

  • In Vitro Studies : The combination of this compound with TMC207 showed significant synergy, enhancing bactericidal activity even at low concentrations .
  • Clinical Trials : Ongoing clinical trials are assessing the safety and efficacy of this compound in humans. Preliminary results indicate a favorable profile compared to traditional TB treatments .

Propiedades

IUPAC Name

2-[(3S)-3-methyl-1,4-dioxa-8-azaspiro[4.5]decan-8-yl]-8-nitro-6-(trifluoromethyl)-1,3-benzothiazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3N3O5S/c1-9-8-27-16(28-9)2-4-22(5-3-16)15-21-14(24)11-6-10(17(18,19)20)7-12(23(25)26)13(11)29-15/h6-7,9H,2-5,8H2,1H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTUIRORNXIOHQR-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC2(O1)CCN(CC2)C3=NC(=O)C4=C(S3)C(=CC(=C4)C(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1COC2(O1)CCN(CC2)C3=NC(=O)C4=C(S3)C(=CC(=C4)C(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80151286
Record name BTZ-043
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80151286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

431.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1161233-85-7
Record name 2-[(2S)-2-Methyl-1,4-dioxa-8-azaspiro[4.5]dec-8-yl]-8-nitro-6-(trifluoromethyl)-4H-1,3-benzothiazin-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1161233-85-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name BTZ-043
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1161233857
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BTZ-043
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80151286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BTZ-043
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G55ZH52P57
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Customer
Q & A

Q1: What is the primary target of BTZ043 in Mycobacterium tuberculosis?

A1: this compound primarily targets decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1), an essential enzyme in M. tuberculosis. [, , , , , , , , , , , , , ]

Q2: How does this compound interact with DprE1?

A2: this compound acts as a suicide inhibitor of DprE1. It forms a covalent semimercaptal adduct with the cysteine residue Cys387 located in the active site of the enzyme. [, , , , , ] This interaction irreversibly inactivates DprE1. [, ]

Q3: What are the downstream consequences of DprE1 inhibition by this compound?

A3: DprE1 inhibition prevents the formation of decaprenylphosphoryl arabinose (DPA), a crucial precursor for arabinan synthesis. [, , , ] Arabinan is an essential component of the mycobacterial cell wall. [, ] Disruption of arabinan synthesis ultimately leads to cell lysis and bacterial death. [, ]

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C17H16F3N3O5S, and its molecular weight is 431.4 g/mol. []

Q5: Which structural features of this compound are crucial for its antimycobacterial activity?

A5: The sulfur atom and the nitro group at positions 1 and 8, respectively, are essential for this compound's activity. [] Modification of these groups leads to a significant reduction or complete loss of activity. [, , ]

Q6: How does the presence of the nitro group at position 8 contribute to the mechanism of action?

A6: The nitro group is crucial for the formation of the covalent adduct with Cys387 in the active site of DprE1. [, , ] Chemical studies suggest that thiolates, like the cysteine in DprE1, can induce the reduction of the nitro group to a nitroso intermediate, which then reacts with the enzyme. [, , ]

Q7: Have any this compound derivatives with improved properties been developed?

A7: Yes, researchers have synthesized various this compound derivatives, such as PBTZ169, which demonstrate improved potency, safety profiles, and pharmacokinetic properties compared to the parent compound. [, , ] Modifications often involve changes in the C-2 substituent to enhance solubility, bioavailability, and pharmacokinetic properties. [, ]

Q8: How potent is this compound against Mycobacterium tuberculosis in vitro?

A8: this compound exhibits potent bactericidal activity against M. tuberculosis in vitro with a minimum inhibitory concentration (MIC) of 1 ng/mL (2.3 nM) against the H37Rv strain. []

Q9: How effective is this compound against drug-resistant strains of M. tuberculosis?

A9: Importantly, this compound displays similar activity against a variety of drug-resistant M. tuberculosis strains, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. [, , , , , , ] This suggests that it is effective against strains resistant to existing therapies.

Q10: Has this compound demonstrated efficacy in animal models of tuberculosis?

A10: Yes, this compound significantly reduces bacterial burden in the lungs and spleens of infected mice in a chronic TB model. [, ] Notably, it also exhibits efficacy in guinea pig models, which develop granulomas similar to humans, showcasing its potential against intracellular M. tuberculosis. [, ]

Q11: Is this compound effective against intracellular Mycobacterium tuberculosis?

A11: Yes, this compound effectively kills intracellular M. tuberculosis in macrophages at concentrations lower than isoniazid and rifampicin. [] This is crucial as M. tuberculosis primarily resides within macrophages during infection.

Q12: What is the primary mechanism of resistance to this compound?

A12: The most common resistance mechanism involves mutations in the dprE1 gene, specifically the substitution of Cys387 with serine or glycine. [, , , ] These mutations prevent the formation of the covalent adduct with this compound, rendering the drug ineffective. [, ]

Q13: Does cross-resistance exist between this compound and other DprE1 inhibitors?

A13: Although mutations in DprE1 are the primary resistance mechanism for this compound, the development of cross-resistance to other chemically distinct DprE1 inhibitors might vary. Further research is needed to fully understand the potential for cross-resistance. []

Q14: Are there other mechanisms of resistance to this compound?

A14: Research in Mycobacterium smegmatis, a model organism for TB, identified the nitroreductase NfnB as contributing to BTZ resistance. [] NfnB inactivates this compound by reducing the critical nitro group to an amino group. [] While M. tuberculosis appears to lack similar nitroreductases, this finding highlights potential resistance pathways. [] Additionally, mutations in the rv0678 gene, which regulates a drug efflux pump, have been linked to low-level resistance to this compound and other DprE1 inhibitors. [, , ]

Q15: Does this compound undergo metabolism in vivo?

A16: Yes, this compound undergoes metabolism in vivo. Studies have shown that it can be reduced to its amino derivative, BTZ045, and potentially a hydroxylamine intermediate. [] Notably, these metabolites exhibit significantly lower antimycobacterial activity compared to the parent compound. []

Q16: Has in vivo dearomatization of this compound been observed?

A17: Yes, studies have identified a unique in vivo reduction process in mammals that leads to the formation of Meisenheimer complexes of this compound and its analog PBTZ169. [, ] This reversible dearomatization significantly impacts the compounds' pharmacokinetic properties. [, ]

Q17: Are there any drug delivery strategies being explored for this compound?

A18: One study explored encapsulating this compound within Ca3(PO4)2 nanocontainers using tocopherol (vitamin E) as a carrier. [] This approach aims to improve drug delivery and achieve higher local concentrations at the site of infection. [] Further research into targeted delivery strategies for this compound and its derivatives is warranted.

Q18: Have computational methods been employed to study this compound and its interactions?

A19: Yes, computational studies, including molecular docking and molecular dynamics simulations, have been conducted to investigate the binding mode of this compound with DprE1. [, , , , , ] These studies provide valuable insights into the drug-target interactions and aid in the design of novel derivatives with improved properties. [, , , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.